
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O4S2 and its molecular weight is 489.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dual Enzyme Inhibition
2-((5-((4-(tert-Butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide and its analogues have been explored for their potential as dual inhibitors of key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer drugs. A study highlighted the synthesis of compounds with a similar structural framework, showing potent dual inhibitory activities against human TS and DHFR, indicating the potential for anticancer applications (Gangjee et al., 2008).
Antitumor Activities
The compound's framework serves as a basis for synthesizing derivatives with antitumor properties. Research has synthesized various analogues and evaluated their in vitro antitumor activity, demonstrating selective anti-tumor activities. This suggests that certain configurations within this chemical structure may contribute to its efficacy against cancer cells (Xiong Jing, 2011).
Antimicrobial Agents
Compounds bearing the sulfonamide moiety, similar to the structure , have been synthesized and evaluated for their antimicrobial potential. These studies aimed at developing new antimicrobial agents, indicating the versatility of this chemical structure in addressing resistance issues by targeting multiple bacterial pathways (Darwish et al., 2014).
Crystal Structure Analysis
Understanding the crystal structure of such compounds provides insights into their potential biological activities and interaction mechanisms with biological targets. Studies on crystal structures of similar compounds reveal the conformational preferences and intermolecular interactions that could influence their biological activity (Subasri et al., 2016).
Antiviral Research
Recent advancements have explored the application of similar compounds in antiviral research, including efforts to identify potential treatments for COVID-19. These studies involve quantum chemical insights into the molecular structure, highlighting the significance of such compounds in developing novel antiviral therapies (Mary et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(3-fluoro-4-methylphenyl)acetamide with 4-tert-butylbenzenesulfonyl chloride and 2-thiouracil in the presence of a base. The resulting intermediate is then subjected to oxidation and deprotection reactions to yield the final product.", "Starting Materials": [ "2-amino-N-(3-fluoro-4-methylphenyl)acetamide", "4-tert-butylbenzenesulfonyl chloride", "2-thiouracil", "Base", "Oxidizing agent", "Deprotecting agent" ], "Reaction": [ "Step 1: 2-amino-N-(3-fluoro-4-methylphenyl)acetamide is reacted with 4-tert-butylbenzenesulfonyl chloride and a base such as triethylamine in an organic solvent to yield the corresponding sulfonyl amide intermediate.", "Step 2: The sulfonyl amide intermediate is then reacted with 2-thiouracil in the presence of a base such as potassium carbonate in an organic solvent to yield the desired product.", "Step 3: The product is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide to yield the corresponding sulfoxide intermediate.", "Step 4: The sulfoxide intermediate is then deprotected using a deprotecting agent such as trifluoroacetic acid to yield the final product." ] } | |
CAS番号 |
904583-91-1 |
分子式 |
C23H24FN3O4S2 |
分子量 |
489.58 |
IUPAC名 |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24FN3O4S2/c1-14-5-8-16(11-18(14)24)26-20(28)13-32-22-25-12-19(21(29)27-22)33(30,31)17-9-6-15(7-10-17)23(2,3)4/h5-12H,13H2,1-4H3,(H,26,28)(H,25,27,29) |
InChIキー |
IUWOEQJMLFNJIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)
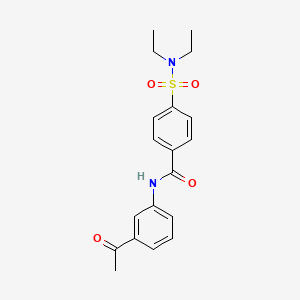
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)

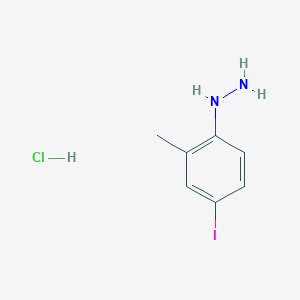
![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)
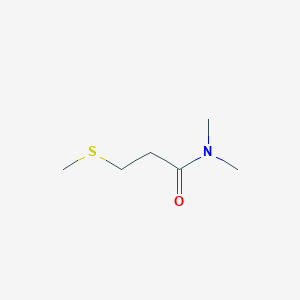
![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)
![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)
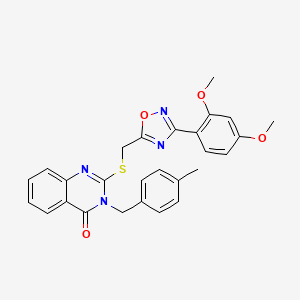
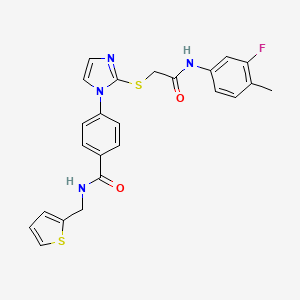
![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)